3-Methyl-1-prop-2-ynylazetidin-2-one

Description

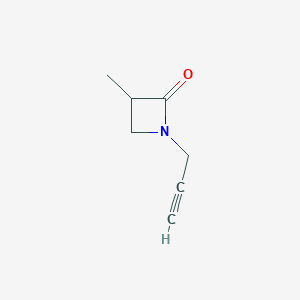

3-Methyl-1-prop-2-ynylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted with a methyl group at position 3 and a propargyl (prop-2-ynyl) group at position 1 (Figure 1). The compound’s molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. β-Lactams are renowned for their antibiotic activity, but structural modifications, such as the introduction of a propargyl group, can alter reactivity and biological function. The propargyl moiety offers a reactive handle for click chemistry (e.g., Huisgen cycloaddition), enabling conjugation with other molecules for applications in drug development or material science .

The strained β-lactam ring confers unique reactivity, particularly toward nucleophilic attack at the carbonyl carbon, a hallmark of β-lactam antibiotics.

Properties

CAS No. |

124443-41-0 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

3-methyl-1-prop-2-ynylazetidin-2-one |

InChI |

InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3 |

InChI Key |

VBEUUMVTLWAHCQ-UHFFFAOYSA-N |

SMILES |

CC1CN(C1=O)CC#C |

Canonical SMILES |

CC1CN(C1=O)CC#C |

Synonyms |

2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a propargyl halide, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of N-(2-propynyl)-3-methyl-2-azetidinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-propynyl)-3-methyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The propynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the propargyl moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

Scientific Research Applications

N-(2-propynyl)-3-methyl-2-azetidinone has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(2-propynyl)-3-methyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the propynyl group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, including inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System and Substituent Effects

3-Methyl-1-prop-2-ynylazetidin-2-one vs. 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one

The most structurally analogous compound is 3-prop-2-yn-1-yl-1,3-oxazolidin-2-one (C₆H₇NO₂, MW 125.13 g/mol) . While both compounds share a propargyl substituent and a heterocyclic ring, critical differences arise from their ring systems:

- Ring size and strain : The azetidin-2-one (4-membered β-lactam) has higher ring strain than the oxazolidin-2-one (5-membered), leading to greater reactivity in nucleophilic ring-opening reactions.

| Property | This compound | 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one |

|---|---|---|

| Ring system | Azetidin-2-one (β-lactam) | Oxazolidin-2-one |

| Molecular weight | 139.15 g/mol | 125.13 g/mol |

| Key reactivity | High (β-lactam ring strain) | Moderate (5-membered ring stability) |

| Enzymatic susceptibility | Likely susceptible to β-lactamases | Resistant to β-lactamases |

This compound vs. (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

The compound 3FP (C₂₀H₂₀N₄O₂, MW 348.40 g/mol) differs significantly in structure, featuring an α,β-unsaturated ketone (propenone) core with extended conjugation. Key distinctions include:

- Conjugation and aromaticity : 3FP’s conjugated system enables strong UV-Vis absorption, useful in photochemical applications, whereas the β-lactam’s rigid ring limits conjugation.

- Biological targeting : The azenyl group in 3FP may facilitate interactions with nucleic acids or proteins, unlike the β-lactam’s focus on penicillin-binding proteins.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystallization and stability. The β-lactam’s carbonyl oxygen is a strong hydrogen bond acceptor, likely forming intermolecular interactions that stabilize crystal packing. Graph set analysis (e.g., Etter’s rules) predicts motifs such as R₂²(8) for dimeric hydrogen bonds in azetidinones. In contrast, oxazolidinones may adopt C(4) chains due to their less strained geometry.

Crystallographic studies using SHELX software reveal that β-lactams often exhibit tight packing with short hydrogen bonds (2.8–3.0 Å), whereas oxazolidinones show longer bond distances (3.0–3.2 Å), reflecting reduced ring strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.